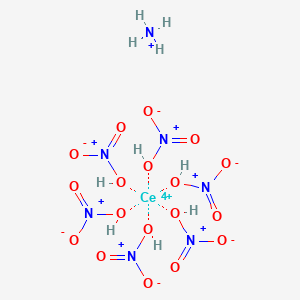

Azanium;cerium(4+);nitric acid

Descripción general

Descripción

Azanium;cerium(4+);nitric acid is a compound that consists of azanium (a protonated amine), cerium in its +4 oxidation state, and nitric acid Cerium is a rare earth metal known for its catalytic properties and is often used in various industrial applications Nitric acid is a strong acid commonly used in the production of fertilizers, explosives, and other chemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azanium;cerium(4+);nitric acid can be synthesized by dissolving cerium oxide (CeO2) in hot and concentrated nitric acid. The reaction typically involves the following steps:

- Dissolution of cerium oxide in concentrated nitric acid.

- Formation of the hexanitratocerate(IV) anion [Ce(NO3)6]2−.

- Addition of ammonium ions to form the final compound.

The reaction conditions include maintaining a high temperature and using concentrated nitric acid to ensure complete dissolution of cerium oxide and formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale dissolution of cerium oxide in nitric acid, followed by crystallization to obtain the pure compound. The process is carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Azanium;cerium(4+);nitric acid undergoes various types of chemical reactions, including:

Oxidation: Cerium(4+) is a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: Cerium(4+) can be reduced to cerium(3+) in the presence of suitable reducing agents.

Substitution: The nitrate groups in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include alcohols, phenols, and ethers.

Reduction Reactions: Reducing agents such as oxalic acid can be used to reduce cerium(4+) to cerium(3+).

Substitution Reactions: Ligands such as sulfate or phosphate can replace nitrate groups under specific conditions.

Major Products Formed

Oxidation: Products include aldehydes, ketones, quinones, and nitroalkanes.

Reduction: The major product is cerium(3+) compounds.

Substitution: Products include cerium sulfate and cerium phosphate.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Oxidizing Agent

Cerium(IV) ions in CAN are potent oxidizing agents, particularly effective in organic synthesis. They facilitate various oxidation reactions, enabling the transformation of alcohols into carbonyl compounds and the oxidation of alkenes to epoxides. The redox potential of cerium(IV) is approximately 1.61 V, making it a stronger oxidizer than chlorine gas .

Catalysis

CAN serves as a catalyst in numerous organic reactions. Its ability to promote selective addition reactions under mild conditions is particularly noteworthy. For instance, it has been shown to interact with carbohydrates and other electron-rich substrates, enhancing reaction efficiency while minimizing side products .

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| Oxidation | Alcohols | Carbonyls | Mild acidic conditions |

| Epoxidation | Alkenes | Epoxides | Mild acidic conditions |

| Selective Addition | Carbohydrates | Various products | Mild conditions |

Analytical Chemistry

CAN is utilized in analytical chemistry for the detection and quantification of various substances. Its strong oxidizing properties allow it to act as a reagent in titrations and other analytical methods. For example, CAN can selectively oxidize certain analytes, facilitating their measurement through spectroscopic techniques.

Case Study: Nitrate Radical Generation

A recent study demonstrated the use of CAN in generating gas-phase nitrate radicals via photolysis. Aqueous mixtures of CAN and nitric acid were irradiated, producing nitrate radicals that were then analyzed for their reactivity in atmospheric chemistry studies. This application highlights CAN's role in environmental monitoring and atmospheric chemistry .

Material Science

In material science, cerium compounds like CAN are crucial for synthesizing advanced materials such as catalysts and polishing powders. The high solubility of CAN in water makes it an excellent precursor for producing cerium oxide nanoparticles, which are employed in various applications including catalysis and electronics.

| Material | Application | Cerium Source |

|---|---|---|

| Cerium Oxide Nanoparticles | Catalysts | Cerium Ammonium Nitrate |

| Polishing Powders | Optical Components | Cerium Ammonium Nitrate |

Biomedical Applications

Emerging research indicates potential biomedical applications for cerium(IV) ions due to their antioxidant properties. Studies have shown that cerium(IV) can scavenge free radicals, suggesting its utility in managing oxidative stress-related conditions . This property opens avenues for developing therapeutic agents aimed at diseases characterized by oxidative damage.

Mecanismo De Acción

The mechanism of action of azanium;cerium(4+);nitric acid involves the redox properties of cerium(4+). Cerium(4+) acts as a one-electron oxidant, converting to cerium(3+) in the process. This redox activity allows it to participate in various oxidation reactions, where it can oxidize substrates by accepting electrons. The molecular targets and pathways involved include the oxidation of alcohols, phenols, and other organic compounds .

Comparación Con Compuestos Similares

Similar Compounds

Cerium(III) nitrate: Contains cerium in the +3 oxidation state and is used in similar applications but has different redox properties.

Cerium(IV) oxide: Another cerium(4+) compound used in catalysis and as an oxygen storage material.

Cerium(IV) sulfate: Formed by substituting nitrate groups with sulfate, used in various chemical reactions.

Uniqueness

Azanium;cerium(4+);nitric acid is unique due to its strong oxidizing properties and the ability to participate in a wide range of chemical reactions. Its combination of cerium(4+) and nitric acid makes it a versatile compound in both research and industrial applications .

Actividad Biológica

Azanium;cerium(4+);nitric acid, commonly known as Ceric Ammonium Nitrate (CAN), is a compound that has garnered attention for its multifaceted biological activities. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and potential applications in various fields, including medicine and environmental science.

This compound is a strong oxidizing agent, particularly effective under acidic conditions. Its redox potential is approximately 1.61 V versus the normal hydrogen electrode, making it a more potent oxidizer than chlorine gas. This property allows it to participate in various biochemical reactions, influencing cellular processes.

Target of Action

The primary biological activity of CAN is attributed to its ability to act as a one-electron oxidizing agent. It interacts with various biomolecules, including proteins and nucleic acids, leading to oxidative modifications that can alter their functions.

Biochemical Pathways

CAN participates in several biochemical pathways:

- Oxidation Reactions : It facilitates the oxidation of alkenes to form dinitroxy compounds and converts catechols and hydroquinones into quinones.

- Reactive Oxygen Species (ROS) Modulation : Cerium oxide nanoparticles derived from CAN have been shown to scavenge ROS, thereby reducing oxidative stress in cells.

Antioxidant Properties

Research indicates that cerium compounds exhibit antioxidant properties, which can mitigate oxidative stress. This is particularly relevant in medical applications where oxidative damage is a concern, such as in burn injuries and chronic inflammation .

Antimicrobial Activity

CAN has demonstrated broad-spectrum antimicrobial activity. Studies have shown that cerium salts can inhibit the growth of various bacterial species, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The effective concentrations for bacteriostatic activity range from 0.1 mM to 0.5 mM, with Pseudomonas species being particularly susceptible .

Case Studies

- Antimicrobial Efficacy : A systematic investigation by Burkes and McCleskey revealed that cerium nitrate was effective against 39 bacterial species. The study highlighted its potential use in treating infections associated with burn wounds .

- Oxidative Stress Management : Research has shown that cerium oxide nanoparticles can mimic the activity of superoxide dismutase (SOD), effectively scavenging superoxide anions and reducing hydrogen peroxide levels in cellular environments .

Dosage Effects

The biological effects of CAN vary significantly with dosage:

- Low Concentrations : At lower concentrations, cerium compounds exhibit protective antioxidant effects.

- High Concentrations : Conversely, higher concentrations may lead to cytotoxicity due to excessive oxidative stress induced by the strong oxidizing properties of cerium ions.

Applications in Research and Industry

This compound has numerous applications:

- Medical Field : Investigated for its ability to reduce oxidative stress and protect tissues from radiation damage.

- Catalysis : Used extensively as an oxidizing agent in organic synthesis and quantitative analysis.

- Environmental Science : Potential applications in wastewater treatment due to its ability to oxidize organic pollutants .

Propiedades

IUPAC Name |

azanium;cerium(4+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.6HNO3.H3N/c;6*2-1(3)4;/h;6*(H,2,3,4);1H3/q+4;;;;;;;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXAATUBLOUJCN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH10N7O18+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16774-21-3 | |

| Record name | Ammonium ceric nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.